

# Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

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## Compound of Interest

Compound Name:	(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
Cat. No.:	B1520081

An In-depth Technical Guide to the Physicochemical Properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic Acid

## Executive Summary

**(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid** is an organoboron compound with significant potential as a building block in medicinal chemistry, coupling reactions, and its capacity to form reversible covalent bonds with biological nucleophiles.<sup>[1][2]</sup> This guide provides a comprehensive framework for biological systems. Due to the limited availability of specific experimental data for this exact molecule in public literature, this document establishes a foundation. We present detailed, field-proven protocols for determining key parameters such as pKa, solubility, stability, and lipophilicity, explaining the causality to their observed properties.

## Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids, first synthesized in 1860, have become indispensable tools in modern organic chemistry and medicinal chemistry.<sup>[1][2]</sup> Their stability, including the Diels-Alder reaction, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency, enabling the synthesis of complex molecular architectures.

Beyond their role as synthetic intermediates, the boronic acid group itself is a key feature in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, which uses reversible covalent interactions with diols, a characteristic exploited for glucose sensing and drug delivery applications.<sup>[1][4]</sup>

**(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid**, with its combination of a boronic acid, a fluorinated aromatic ring, and an amide linker, represents a unique set of physicochemical properties. This guide will delineate the essential physicochemical properties of this molecule and provide the methods for their determination.

## Core Physicochemical Properties: An Analytical & Predictive Framework

A thorough understanding of a compound's physicochemical properties is foundational to its application in drug development. The following section outlines the key properties of this compound.

## Structural and General Properties

The fundamental properties of the target compound are summarized below. While experimental data for this specific molecule is scarce, key identifier properties are provided.

Property	Value / Description
IUPAC Name	(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid
CAS Number	874288-34-3
Molecular Formula	C <sub>13</sub> H <sub>11</sub> BFNO <sub>3</sub>
Molecular Weight	259.04 g/mol
Appearance	Expected to be a white to off-white solid
Melting Point	>215 °C (Typical for related structures)
pKa	~8.5 - 9.5 (Predicted)
Solubility	Soluble in polar organic solvents (e.g., Ether, Ethanol); low solubility in water.

## Acidity (pKa)

Scientific Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is critical to its function.[\[2\]](#) It governs the equilibrium between the compound with diols (like sugars in biological systems) and its reactivity in chemical synthesis.[\[1\]\[2\]](#) The presence of electron-withdrawing groups, such as the fluorine atom, increases its acidity.[\[2\]\[8\]](#)

#### Experimental Protocol: Potentiometric Titration for pKa Determination

- Preparation: Prepare a 0.01 M solution of **(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid** in a co-solvent system (e.g., 50:50 Methanol:Water).
- Instrumentation: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Use a micro-burette for precise titrant delivery.
- Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO<sub>2</sub> absorption, titrate the solution with a standardized 0.1 M NaOH solution.
- Data Acquisition: Record the pH after each incremental addition of NaOH.
- Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. The data can be further analyzed using non-linear regression software.
- Trustworthiness: The protocol's validity is confirmed by running a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.

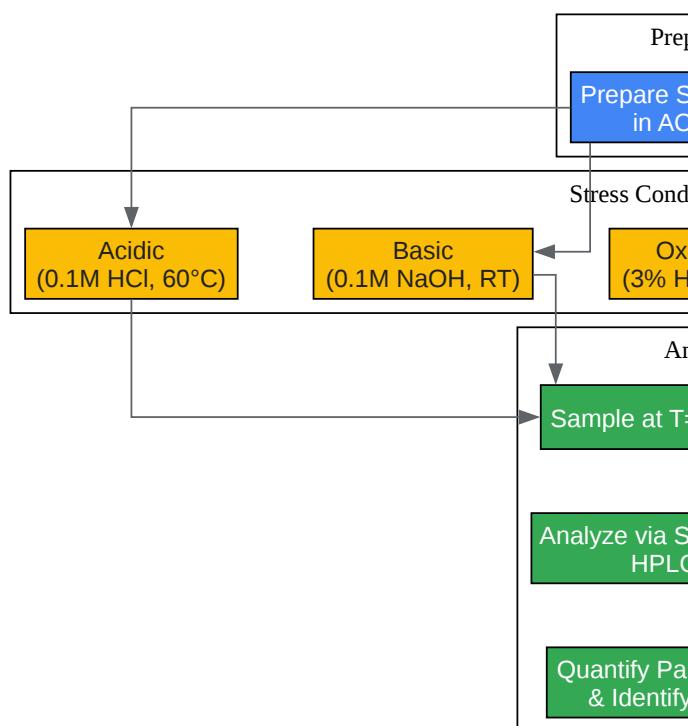
## Stability and Degradation Profile

Scientific Rationale: Boronic acids are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[\[11\]](#) Oxidative deboronation of a boronic acid to a boronate ester is a well-known pathway for boronic acids.[\[12\]](#) This pathway is highly relevant for *in vivo* applications. Understanding the compound's stability under various stress conditions is mandatory for its safe use.

#### Experimental Protocol: Forced Degradation Study

- Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
- Stress Conditions:
  - Acidic: Add 0.1 M HCl and heat at 60°C for 24 hours.
  - Basic: Add 0.1 M NaOH and keep at room temperature for 24 hours.
  - Oxidative: Add 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours.[\[13\]](#)
  - Thermal: Heat the solid compound at 80°C for 48 hours.
  - Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
- Time Points: Sample from each condition at initial, 4, 8, 12, and 24-hour time points. Neutralize acid/base samples before analysis.
- Analysis: Analyze all samples by a stability-indicating HPLC-UV method (see Section 3). Quantify the parent compound and identify major degradation products.
- Self-Validation: The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks, ensuring accurate quantification.

#### Workflow for Forced Degradation Study

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Caption: Workflow for a forced degradation study.

## Advanced Analytical Characterization

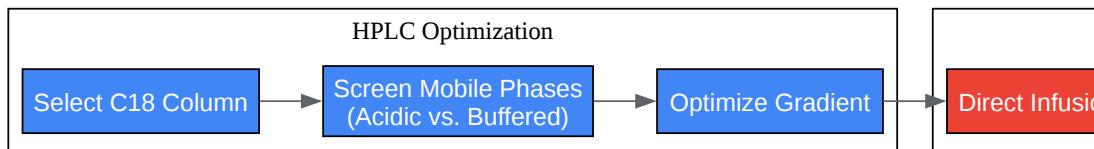
**Scientific Rationale:** High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the cornerstone for the analysis of boroxines. The gas phase of the mass spectrometer source can form cyclic trimers known as boroxines.<sup>[15][16]</sup> This can complicate mass spectral interpretation as the boroxine artifact.

**Expert Insight:** The formation of boroxines is highly dependent on the MS source conditions, particularly the cone voltage.<sup>[16]</sup> By optimizing this parameter, the formation of the boroxine artifact can be reduced. The use of a mobile phase modifier like ammonium acetate can also help stabilize the parent ion.<sup>[14][16]</sup>

**Experimental Protocol: HPLC-MS Method Development**

- **Column Selection:** Start with a robust C18 column (e.g., Acquity BEH C18) suitable for a wide range of polar and nonpolar analytes.<sup>[14]</sup>
- **Mobile Phase Screening:**
  - Mobile Phase A: 0.1% Formic Acid in Water
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  - Alternative: Use 10 mM Ammonium Acetate in place of Formic Acid to potentially reduce boroxine formation.<sup>[14]</sup>
- **Gradient Optimization:** Develop a gradient elution method starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over time.
- **MS Parameter Optimization:**
  - Perform direct infusion of the compound to find the optimal cone voltage that maximizes the  $[M+H]^+$  signal while minimizing the boroxine signal.
  - Optimize other source parameters like capillary voltage, source temperature, and gas flows.
- **Method Validation:** Validate the final method for linearity, precision, accuracy, and limit of quantification (LOQ) according to standard guidelines. The validation process should include the analysis of standard samples under the optimized conditions to ensure accurate quantification of the target analytes.

## Workflow for HPLC-MS Method Development

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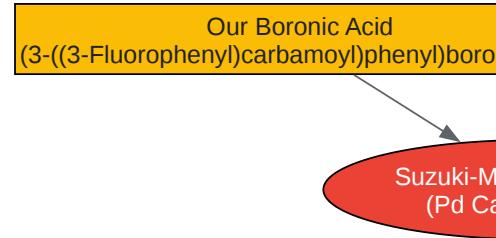
Caption: Systematic workflow for HPLC-MS method development.

## Role in Medicinal Chemistry & Synthetic Pathways

The primary application of **(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid** is as a sophisticated building block in Suzuki-Miyaura cross-coupling molecules. The boronic acid serves as the organoboron component that, in the presence of a palladium catalyst, couples with an aryl halide or triflate.

### Conceptual Pathway: Synthesis of a Biaryl Compound

The diagram below illustrates the role of our target molecule in a generic Suzuki coupling reaction. This process involves an oxidative addition of the boronic acid to the palladium catalyst, followed by a reductive elimination step that forms the new C-C bond and regenerates the catalyst.

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Caption: Role as a key reactant in Suzuki coupling.

## Conclusion

While specific, publicly available experimental data for **(3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid** is limited, a robust characterization is a necessary for researchers to determine its critical physicochemical properties, including acidity, stability, and chromatographic behavior. By understanding these agents, leveraging the unique chemical and biological potential conferred by its arylboronic acid moiety.

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- To cite this document: BenchChem. [Physicochemical properties of (3-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid]. BenchChem, [2026]. [Only boronic-acid]

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